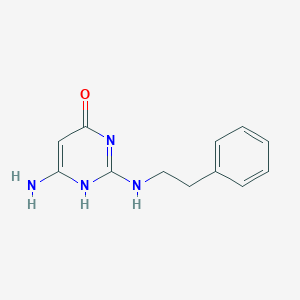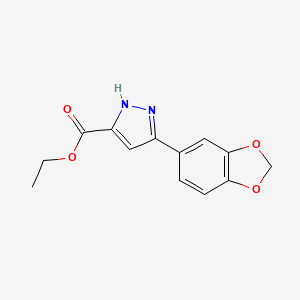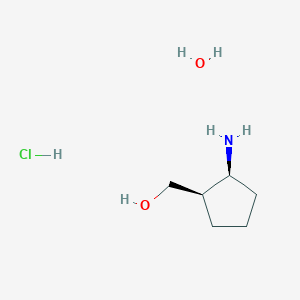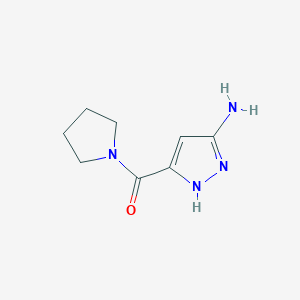
1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene is an organic compound that features a benzene ring substituted with a difluoroethoxy group, a fluoro group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene typically involves the introduction of the difluoroethoxy group onto a benzene ring that already contains the fluoro and nitro substituents. One common method involves the reaction of 4-fluoro-2-nitrophenol with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional substituents.
Oxidation and Reduction: The nitro group can be reduced to an amine, while the difluoroethoxy group can be oxidized under specific conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).
Major Products
Reduction: 1-(2,2-Difluoroethoxy)-4-fluoro-2-aminobenzene.
Electrophilic Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with improved metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of the difluoroethoxy group can enhance the compound’s lipophilicity and binding affinity to its targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluoroethoxy)-4-fluoro-2-aminobenzene: A reduced form of the compound with an amino group instead of a nitro group.
2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride: A structurally related compound with a sulfonyl chloride group.
Uniqueness
1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The difluoroethoxy group enhances the compound’s stability and lipophilicity, while the nitro and fluoro groups contribute to its reactivity and potential biological activity .
Properties
IUPAC Name |
1-(2,2-difluoroethoxy)-4-fluoro-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-5-1-2-7(15-4-8(10)11)6(3-5)12(13)14/h1-3,8H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCPQLAHYTYVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)propyl]-3,4,5-trimethoxybenzamide;hydrochloride](/img/structure/B7882603.png)

![4-(3-chloro-4-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B7882615.png)
![6-amino-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one](/img/structure/B7882618.png)

![1-(4-(Dimethylamino)-2-morpholino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B7882623.png)
![1-(4-(Dimethylamino)-2-morpholino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone](/img/structure/B7882629.png)

![6-Isobutyl-N,N-dimethyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B7882642.png)

![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B7882655.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7882682.png)
